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Compound of Interest

Compound Name: 3-Bromo-2-phenylpyridine

Cat. No.: B1272035

3-Bromo-2-phenylpyridine: A Comprehensive
Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, structure, and
synthesis of 3-Bromo-2-phenylpyridine, a key intermediate in pharmaceutical and materials
science research. The information is presented to support laboratory activities and advance
research and development projects.

Core Chemical Properties

3-Bromo-2-phenylpyridine is a halogenated aromatic heterocyclic compound. Its physical and
chemical characteristics are essential for its application in organic synthesis. While specific
experimental data for some properties are not readily available, the following table summarizes
its known attributes and provides estimated values based on closely related compounds.
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Property Value Source/Notes
Molecular Formula C11HsBrN [1]
Molecular Weight 234.09 g/mol [1]
CAS Number 91182-50-2 [2]
Physical State Solid --

Melting Point Not reported -
N ) ) Based on the boiling point of 3-
Boiling Point Estimated >173 °C o
bromopyridine[3].
Predicted to be soluble in
common organic solvents
N (e.g., chloroform, Based on the solubility of 2-
Solubility ] o
dichloromethane, ethyl phenylpyridine[4].
acetate) and slightly soluble in
water.
. i Commercially available
Purity Typically 297%

information.

Molecular Structure and Spectroscopic Analysis

The structure of 3-Bromo-2-phenylpyridine consists of a pyridine ring substituted with a

phenyl group at the 2-position and a bromine atom at the 3-position.

Structure:

Caption: 2D structure of 3-Bromo-2-phenylpyridine.

Predicted Spectroscopic Data

While experimental spectra for 3-Bromo-2-phenylpyridine are not readily available in public

databases, the following predictions are based on the analysis of structurally similar

compounds, such as 2-phenylpyridine, 3-bromopyridine, and other substituted

phenylpyridines[5][6][7][8].
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IH NMR Spectroscopy: The proton NMR spectrum is expected to show complex multiplets in
the aromatic region (approximately 7.0-8.8 ppm).

e Phenyl protons: Multiplets between 7.3 and 7.8 ppm.

e Pyridine protons: The proton at position 6 of the pyridine ring is expected to be the most
deshielded, appearing as a doublet of doublets around 8.7 ppm. The protons at positions 4
and 5 will likely appear as multiplets between 7.2 and 7.9 ppm.

13C NMR Spectroscopy: The carbon NMR spectrum will display 11 distinct signals for the 11
carbon atoms.

e Phenyl carbons: Signals are expected in the range of 128-140 ppm.

¢ Pyridine carbons: The carbon bearing the bromine (C3) will be significantly influenced by the
halogen's electronegativity. The carbon attached to the phenyl group (C2) and the other
pyridine carbons will appear in the aromatic region, typically between 120 and 160 ppm[5][6].

FT-IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the
aromatic rings and the carbon-bromine bond.

e Aromatic C-H stretching: Above 3000 cm™1.
e Aromatic C=C and C=N stretching: In the 1400-1600 cm~! region][8].

o C-Br stretching: A strong absorption in the fingerprint region, typically between 500 and 700
cm~L,

Mass Spectrometry: The mass spectrum is expected to show a prominent molecular ion peak
(M*) and a characteristic M+2 peak of similar intensity, which is indicative of the presence of a
bromine atom.

e Molecular lon (M*): m/z = 233 and 235 (due to 7°Br and 81Br isotopes).

e Fragmentation: Common fragmentation patterns would involve the loss of Br (M-79/81), H,
and cleavage of the phenyl-pyridine bond[9][10].

© 2025 BenchChem. All rights reserved. 3/8 Tech Support


https://www.rsc.org/suppdata/cc/c4/c4cc08074b/c4cc08074b1.pdf
https://chem.libretexts.org/Bookshelves/Physical_and_Theoretical_Chemistry_Textbook_Maps/Supplemental_Modules_(Physical_and_Theoretical_Chemistry)/Spectroscopy/Magnetic_Resonance_Spectroscopies/Nuclear_Magnetic_Resonance/NMR%3A_Structural_Assignment/Interpreting_C-13_NMR_Spectra
https://www.benchchem.com/pdf/Interpreting_the_Vibrational_Landscape_A_Comparative_Guide_to_the_FTIR_Spectrum_of_2_Bromo_3_methoxypyridine.pdf
https://chem.libretexts.org/Bookshelves/Analytical_Chemistry/Supplemental_Modules_(Analytical_Chemistry)/Instrumentation_and_Analysis/Mass_Spectrometry/Mass_Spec/Mass_Spectrometry_-_Fragmentation_Patterns
https://www.chemguide.co.uk/analysis/masspec/fragment.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1272035?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Experimental Protocols

Synthesis of 3-Bromo-2-phenylpyridine via Suzuki
Coupling

A common method for the synthesis of 3-Bromo-2-phenylpyridine is the Suzuki cross-

coupling reaction between 2,3-dibromopyridine and phenylboronic acid.

Reaction Scheme:

Pd(OACc)2, PPhs
K2COs3, MeCN/MeOH —® 3-Bromo-2-phenylpyridine
50 °C, 24h

2,3-Dibromopyridine +  — Phenylboronic Acid

Click to download full resolution via product page
Caption: Suzuki coupling for the synthesis of 3-Bromo-2-phenylpyridine.
Materials:
e 2,3-Dibromopyridine
e Phenylboronic acid
o Palladium(ll) acetate (Pd(OAC)2)
o Triphenylphosphine (PPhs)
e Potassium carbonate (K2COs)
o Acetonitrile (MeCN)
e Methanol (MeOH)
e Dichloromethane (CH2Cl2)

e Anhydrous sodium sulfate (Na2S0a4)
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 Silica gel

e Petroleum ether
o Ethyl acetate
Procedure:

 In a screw-capped vial, combine 2,3-dibromopyridine (2.0 mmol), phenylboronic acid (2.1
mmol), potassium carbonate (4.0 mmol), triphenylphosphine (10 mol%), and palladium
acetate (5 mol%).

e Add a solvent mixture of acetonitrile and methanol (2:1, 15 mL).

» Purge the reaction mixture with argon for 5-10 minutes to remove oxygen, then seal the vial.
e Place the vial in a preheated oil bath at 50 °C and stir for 24 hours.

 After the reaction is complete, cool the mixture to room temperature.

« Filter the mixture through a pad of diatomaceous earth to remove solid impurities.

» Concentrate the filtrate under reduced pressure.

o Dissolve the resulting residue in dichloromethane (20 mL) and wash with water (3 x 10 mL).
e Dry the organic phase over anhydrous sodium sulfate.

» Remove the solvent by evaporation under reduced pressure.

» Purify the crude product by silica gel column chromatography using a petroleum ether-ethyl
acetate (30:1) eluent system to obtain pure 3-Bromo-2-phenylpyridine.

Experimental Workflow:
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Reaction Setup:
Combine reactants, catalyst, base, and solvent in a vial.

i

Inert Atmosphere:
Purge with argon and seal the vial.

'

Reaction:
Stir at 50 °C for 24 hours.

'

Workup:
Cool, filter, and concentrate the reaction mixture.

'

Extraction:
Dissolve in CH2Cl2 and wash with water.

i

Drying and Concentration:
Dry the organic layer and evaporate the solvent.

i

Purification:
Perform silica gel column chromatography.

i

Final Product:
Obtain pure 3-Bromo-2-phenylpyridine.

Click to download full resolution via product page

Caption: General experimental workflow for the synthesis of 3-Bromo-2-phenylpyridine.
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Applications in Drug Development and Research

3-Bromo-2-phenylpyridine serves as a versatile building block in the synthesis of more
complex molecules. The phenylpyridine scaffold is a privileged structure in medicinal chemistry,
appearing in numerous compounds with a wide range of biological activities. The bromine atom
at the 3-position provides a reactive handle for further functionalization through various cross-
coupling reactions, allowing for the construction of diverse chemical libraries for drug discovery
screening. Its utility as a pharmaceutical intermediate is significant in the development of novel
drug candidates targeting a wide array of diseases[11].

Conclusion

This technical guide provides a summary of the known chemical properties and a detailed
protocol for the synthesis of 3-Bromo-2-phenylpyridine. While some experimental data,
particularly spectroscopic information, is not yet widely available, the provided predictions
based on analogous compounds offer a valuable resource for researchers. The synthetic
protocol outlined is robust and allows for the efficient preparation of this important chemical
intermediate, facilitating its use in pharmaceutical research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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